2-(Azetidin-3-yloxy)acetic acid; trifluoroacetic acid

Description

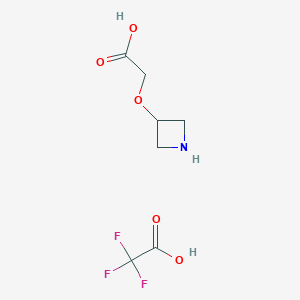

2-(Azetidin-3-yloxy)acetic acid; trifluoroacetic acid (CAS: 1909327-16-7) is a chemical compound comprising a zwitterionic azetidine derivative paired with trifluoroacetic acid (TFA) as a counterion. Its molecular formula is C₇H₁₀F₃NO₅, with a molecular weight of 245.15 g/mol. The azetidine moiety (a four-membered nitrogen-containing ring) confers structural rigidity, while TFA enhances solubility and stability in synthetic applications. This compound is frequently utilized in pharmaceutical synthesis, particularly as an intermediate in peptidomimetics or β-lactam analogs, where TFA aids in deprotection steps or acts as a solvent additive .

Properties

IUPAC Name |

2-(azetidin-3-yloxy)acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.C2HF3O2/c7-5(8)3-9-4-1-6-2-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSNILWXVUUAJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yloxy)acetic acid; trifluoroacetic acid typically involves the reaction of azetidine with glyoxylic acid, followed by the addition of trifluoroacetic acid. The reaction conditions often include:

Temperature: Room temperature (RT)

Solvent: Commonly used solvents include water or organic solvents like dichloromethane

Catalysts: Acid catalysts may be used to facilitate the reaction

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Mitsunobu Coupling for Ether Bond Formation

The azetidine-oxygen-acetic acid scaffold is synthesized via Mitsunobu coupling , which connects the azetidine ring to the acetic acid backbone through an ether bond. For example:

-

Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃).

-

Conditions : Acetonitrile solvent at 65°C for 4 hours.

-

Yield : ~64% for structurally analogous 1,3′-biazetidine derivatives .

Mechanism : The reaction proceeds via activation of the hydroxyl group on azetidin-3-ol, enabling nucleophilic substitution with a bromo- or tosyl-acetic acid derivative.

Deprotection Using Trifluoroacetic Acid

The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is removed via acidolysis with TFA :

-

Conditions : TFA in dichloromethane (DCM) at room temperature for 1–2 hours.

-

Outcome : Quantitative cleavage of the Boc group, yielding the TFA salt of the free amine .

Example Reaction :

Salt Formation and Stability

The free base of 2-(azetidin-3-yloxy)acetic acid reacts with TFA to form a stable 1:1 trifluoroacetate salt , enhancing solubility and crystallinity:

-

Key Stability Features :

Ether Linkage Stability

-

Conditions : Concentrated HCl at 100°C for 12 hours.

-

Product : γ-Aminobutyric acid (GABA) derivative via azetidine ring scission .

Azetidine Ring Functionalization

The nitrogen in the azetidine ring undergoes alkylation or acylation reactions:

Intermediate for Nicotinic Receptor Modulators

The TFA salt of 2-(azetidin-3-yloxy)acetic acid serves as a precursor to α4β2 nicotinic acetylcholine receptor (nAChR) ligands. Key modifications include:

-

Sonogashira Coupling : Introduction of alkynyl groups at the 5-position of pyridine rings .

-

Structure-Activity Relationship (SAR) :

Spectroscopic Data

-

¹H-NMR : Azetidine methylene protons appear as broadened signals at δ 3.29–4.06 ppm .

-

IR : Peaks at 1731 cm⁻¹ (ester C=O) and 1694 cm⁻¹ (Boc C=O) confirm structural integrity .

Industrial-Scale Production Insights

While not directly documented for this compound, TFA’s role in large-scale syntheses is well-established:

Scientific Research Applications

2-(Azetidin-3-yloxy)acetic acid; trifluoroacetic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)acetic acid; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, influencing biological processes. The trifluoroacetic acid component can enhance the compound’s stability and reactivity, making it a valuable tool in various applications.

Comparison with Similar Compounds

Key Findings :

- TFA’s low pKa makes it superior for cleaving acid-labile protecting groups (e.g., tert-butoxycarbonyl, Boc) in peptide synthesis, whereas acetic acid is less effective .

Chromatographic Performance

TFA and acetic acid are widely used as mobile-phase additives in liquid chromatography (LC) and LC-MS.

Key Findings :

Key Findings :

- TFA’s low basicity and high polarity make it ideal for dissolving peptides and proteins, whereas acetic acid is milder and preferred in reactions requiring controlled acidity .

- In the Doebner reaction, replacing TFA with acetic acid as a solvent increased yields from 50% to 85%, likely due to reduced side reactions .

Key Findings :

- TFA requires stringent handling (gloves, fume hoods) due to its corrosive nature, while acetic acid poses fewer hazards .

Biological Activity

2-(Azetidin-3-yloxy)acetic acid; trifluoroacetic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to summarize the available research findings, including its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C7H10F3NO4

- Molar Mass: 209.16 g/mol

- CAS Number: 1909327-16-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter receptors, particularly those involved in cholinergic signaling pathways. The trifluoroacetic acid moiety enhances the compound's solubility and bioavailability, which may contribute to its efficacy in biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to 2-(Azetidin-3-yloxy)acetic acid exhibit antimicrobial activity. For instance, derivatives with azetidine structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Neuropharmacological Effects

Studies have explored the effects of related azetidine compounds on neuronal acetylcholine receptors (nAChRs). These receptors play a crucial role in cognitive functions and are implicated in neurodegenerative diseases. The ability of these compounds to selectively desensitize nAChRs could lead to therapeutic applications in managing conditions like Alzheimer's disease and nicotine addiction .

Anti-inflammatory Activity

Preliminary studies suggest that azetidine derivatives may possess anti-inflammatory properties. Compounds that interact with inflammatory pathways could be beneficial in treating chronic inflammatory diseases. The specific mechanisms remain under investigation, but initial findings are promising .

Study on Neuroprotective Effects

One study investigated the neuroprotective effects of azetidine derivatives on cultured neurons exposed to neurotoxic agents. Results showed that these compounds significantly reduced neuronal death and oxidative stress markers, indicating their potential as neuroprotective agents .

Evaluation of Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of azetidine derivatives against multi-drug resistant bacteria. The results demonstrated that certain derivatives exhibited potent inhibitory effects, outperforming conventional antibiotics in some cases .

Data Table: Summary of Biological Activities

Q & A

Q. Key reagents :

- Trifluoroacetic acid (as a protonating agent and solvent) .

- Catalysts like sodium iodide or palladium complexes for coupling reactions .

How can researchers optimize reaction conditions to improve the yield of 2-(Azetidin-3-yloxy)acetic acid in multi-step syntheses?

Advanced

Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during azetidine ring activation .

- Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) enhance nucleophilicity, while TFA acts as both solvent and catalyst in later stages .

- Catalytic efficiency : Screening palladium or nickel catalysts for cross-coupling steps improves regioselectivity .

Q. Table 1: Reaction Condition Optimization

| Step | Optimal Conditions | Yield Improvement | Reference |

|---|---|---|---|

| Ring opening | 0°C, THF, NaI catalyst | 15–20% | |

| TFA salt formation | RT, TFA (neat), 2 hr | 10–12% |

What analytical techniques are most effective for characterizing the purity and structure of 2-(Azetidin-3-yloxy)acetic acid and its TFA salt?

Q. Basic

- NMR spectroscopy : ¹⁹F NMR identifies TFA counterion presence (δ = -75 to -78 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>98%) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₅H₈NO₃⁺) .

Advanced tip : Couple LC-MS with ion mobility spectrometry to resolve stereoisomers .

How does trifluoroacetic acid influence the stability and reactivity of azetidine-containing compounds during synthetic processes?

Q. Advanced

- Acidic environment : TFA (pKa ~0.5) protonates the azetidine nitrogen, enhancing electrophilicity for nucleophilic substitutions but risking ring-opening at elevated temperatures .

- Solvent effects : TFA’s high polarity stabilizes transition states in SN2 reactions but may hydrolyze acid-labile protecting groups .

Comparison with acetic acid : TFA’s stronger acidity accelerates reactions but requires stricter temperature control to avoid decomposition .

What strategies can mitigate the challenges associated with the hygroscopic nature of trifluoroacetic acid in experimental protocols?

Q. Basic/Advanced

- Handling : Use anhydrous solvents and glove boxes (<1% humidity) during TFA addition .

- Storage : Store TFA under inert gas (argon) in sealed amber vials .

- Alternatives : Replace TFA with less hygroscopic acids (e.g., HCl/dioxane) in non-critical steps, though yields may decrease .

How do structural modifications of the azetidine ring impact the biological activity of 2-(Azetidin-3-yloxy)acetic acid derivatives?

Q. Advanced

- Ring substitution : Fluorine at the 3-position increases metabolic stability and enzyme binding affinity (e.g., kinase inhibition) .

- Side-chain variations : Longer alkyl chains reduce solubility but improve membrane permeability in cell-based assays .

Case study : 3-Fluoro derivatives show 3× higher IC₅₀ against COX-2 compared to non-fluorinated analogs .

What are the critical considerations for designing enzyme inhibition assays using 2-(Azetidin-3-yloxy)acetic acid as a potential ligand?

Q. Advanced

- Buffer compatibility : Use Tris-HCl (pH 7.4) to avoid TFA interference in fluorescence-based assays .

- Controls : Include TFA-only controls to account for non-specific acid effects .

- Dose-response : Pre-incubate enzymes with the compound for 30 min to ensure binding equilibrium .

How can computational chemistry methods aid in predicting the reactivity of 2-(Azetidin-3-yloxy)acetic acid in novel reaction environments?

Q. Advanced

- DFT calculations : Model transition states for azetidine ring-opening reactions to predict regioselectivity .

- MD simulations : Assess solvation effects of TFA on compound stability in aqueous/organic mixtures .

Software recommendations : Gaussian (DFT), GROMACS (MD) .

What safety protocols are essential when handling trifluoroacetic acid in conjunction with azetidine derivatives?

Q. Basic

- PPE : Acid-resistant gloves (e.g., nitrile), goggles, and fume hoods .

- Waste disposal : Neutralize TFA with sodium bicarbonate before aqueous disposal .

- Emergency measures : Immediate rinsing with water for skin/eye exposure (15–20 min) .

How do solvent polarity and proticity affect the reaction kinetics of 2-(Azetidin-3-yloxy)acetic acid in nucleophilic substitution reactions?

Q. Advanced

Q. Table 2: Solvent Effects on Reaction Rate

| Solvent | Dielectric Constant | Rate Constant (k, s⁻¹) |

|---|---|---|

| TFA | 39.5 | 2.1 × 10⁻³ |

| THF | 7.5 | 5.8 × 10⁻⁴ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.